N-(12-OXAZOL-3-YL)-3-PROPOXYBENZAMIDE -

N-(12-OXAZOL-3-YL)-3-PROPOXYBENZAMIDE

Catalog Number: EVT-4913222
CAS Number:
Molecular Formula: C13H14N2O3
Molecular Weight: 246.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Irbesartan ([1])

  • Compound Description: Irbesartan (2-butyl-3-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one) is a potent and selective angiotensin II receptor blocker widely used as an antihypertensive agent. []
  • Relevance: Irbesartan shares a key structural feature with N-3-isoxazolyl-3-propoxybenzamide: the presence of a biphenyl system. While the specific substituents and their positions on the biphenyl differ, this shared core highlights a potential starting point for designing dual-acting compounds that target both angiotensin and endothelin receptors, as explored in the research. []

N-(3,4-dimethyl-5-isoxazolyl)-4'-(2-oxazolyl)[1,1'-biphenyl]-2-sulfonamide (BMS-193884) ([2])

  • Compound Description: BMS-193884 is a selective endothelin ET(A) receptor antagonist. It exhibits high potency for the ET(A) receptor with a Ki value of 10 pM, and demonstrates significant selectivity for ET(A) over ET(B) receptors (80,000-fold). []
  • Relevance: This compound shares the biphenylsulfonamide core with several AT(1) receptor antagonists, including irbesartan, and demonstrates a structural link that supports the concept of developing dual-acting compounds targeting both angiotensin and endothelin receptors. The isoxazole ring present in BMS-193884 is also a key structural feature found in N-3-isoxazolyl-3-propoxybenzamide, further strengthening the structural connection between these molecules. []

N-[[2'-[[(4,5-dimethyl-3-isoxazolyl)amino]sulfonyl]-4-(2-oxazolyl)[1,1'-biphenyl]- 2-yl]methyl]-N,3,3-trimethylbutanamide (BMS-207940) ([2])

  • Compound Description: BMS-207940 is a highly potent and orally active ET(A) selective antagonist. It displays enhanced potency and duration of action compared to BMS-193884. []
  • Relevance: This compound is an analog of BMS-193884, featuring structural modifications at the 2' position of the biphenyl ring. This modification significantly improves binding affinity and selectivity for the ET(A) receptor. The presence of the 3-amino-isoxazole group in both BMS-207940 and N-3-isoxazolyl-3-propoxybenzamide highlights a common structural element, suggesting that modifications around this group can significantly impact activity and potentially lead to the discovery of novel dual-acting antagonists. []

4'-[(2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl]-N-(3,4-dimethyl-5-isoxazolyl)-2'-[(3,3-dimethyl-2-oxo-1-pyrrolidinyl)methyl]-[1,1'-biphenyl]-2-sulfonamide (BMS-248360) ([21])

  • Compound Description: BMS-248360 is a potent, orally active dual antagonist of both AT(1) and ET(A) receptors. []
  • Relevance: Developed through the merging of structural elements from both ET(A) and AT(1) antagonists, BMS-248360 represents a novel approach to treating hypertension. The success of this compound in demonstrating dual activity validates the approach of combining key structural features from different receptor antagonists, such as the isoxazole ring present in both BMS-248360 and N-3-isoxazolyl-3-propoxybenzamide, to create novel therapeutic agents. []
  • Compound Description: D2916 is a new anticonvulsant with pharmacological properties similar to carbamazepine. It demonstrates low toxicity and a longer duration of anticonvulsant effect in female rats. [, , ]
  • Relevance: D2916 shares the core structure of a benzamide linked to an isoxazole ring with N-3-isoxazolyl-3-propoxybenzamide. The differences lie in the substitution pattern on both the benzamide and isoxazole rings. This structural similarity makes D2916 a relevant comparison point for understanding the structure-activity relationships of isoxazolyl benzamides and their potential in treating various neurological disorders. [, , ]
  • Compound Description: D3187 is an active metabolite of D2916 and also exhibits anticonvulsant activity. It shows better blood-brain barrier permeability compared to its parent compound, potentially contributing to its longer duration of action in female rats. [, , ]
  • Relevance: D3187, being a hydroxylated metabolite of D2916, provides insights into the metabolic pathway of isoxazolyl benzamides like N-3-isoxazolyl-3-propoxybenzamide. The presence of the hydroxyl group in the isoxazole ring of D3187 may influence its pharmacological properties and should be considered when exploring the structure-activity relationship of similar compounds. [, , ]

3-diethylamino-2, N-dimethyl-N-(3-phenyl-5-isoxazolyl)propanamide (5e) ([12])

  • Compound Description: Compound 5e displays selective muscle relaxant and anticonvulsant activities. It showed good potency among a series of N-substituted 3-amino-2-methyl-N-(3-phenyl-5-isoxazolyl) propanamide derivatives. []
  • Relevance: Although structurally different from N-3-isoxazolyl-3-propoxybenzamide in the amide portion, compound 5e shares the critical N-isoxazolyl amide linkage. This structural similarity highlights the importance of this specific linkage in potentially mediating interactions with targets responsible for muscle relaxant and anticonvulsant activities. []

Properties

Product Name

N-(12-OXAZOL-3-YL)-3-PROPOXYBENZAMIDE

IUPAC Name

N-(1,2-oxazol-3-yl)-3-propoxybenzamide

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

InChI

InChI=1S/C13H14N2O3/c1-2-7-17-11-5-3-4-10(9-11)13(16)14-12-6-8-18-15-12/h3-6,8-9H,2,7H2,1H3,(H,14,15,16)

InChI Key

LLYITYNYNOSZLZ-UHFFFAOYSA-N

SMILES

CCCOC1=CC=CC(=C1)C(=O)NC2=NOC=C2

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NC2=NOC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.